molecular formula C10H14OS B2644289 4-Ethoxy-2,3-dimethylbenzenethiol CAS No. 2243516-49-4

4-Ethoxy-2,3-dimethylbenzenethiol

Cat. No.: B2644289
CAS No.: 2243516-49-4
M. Wt: 182.28
InChI Key: UKXJPDWIYOMOHN-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dimethylbenzenethiol is an organic compound with the molecular formula C10H14OS It is a derivative of benzenethiol, characterized by the presence of ethoxy and dimethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3-dimethylbenzenethiol typically involves the introduction of ethoxy and dimethyl groups onto a benzenethiol backbone. One common method is through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with ethoxy and dimethyl groups under controlled conditions. The reaction may involve reagents such as ethyl iodide and dimethyl sulfate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3-dimethylbenzenethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The ethoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted benzenethiol derivatives.

Scientific Research Applications

4-Ethoxy-2,3-dimethylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3-dimethylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The ethoxy and dimethyl groups may influence the compound’s reactivity

Biological Activity

4-Ethoxy-2,3-dimethylbenzenethiol is an organic compound with potential biological activity, primarily due to its thiol group which can engage in various biochemical interactions. This article aims to summarize the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Ethoxy Group : Enhances solubility and reactivity.
  • Dimethyl Substituents : Influence steric hindrance and electronic properties.
  • Thiol Group (-SH) : Responsible for its biological activity through nucleophilic interactions.

The biological activity of this compound is largely attributed to the reactivity of the thiol group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to various biological effects:

  • Covalent Bond Formation : The thiol can react with cysteine residues in proteins, potentially altering their function.
  • Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, providing protective effects against oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

Biological Activity Overview

Activity Type Description References
AntioxidantScavenges free radicals, reducing oxidative stress.
Enzyme InhibitionPotential inhibitor of thiol-dependent enzymes.
CytotoxicityExhibits cytotoxic effects in certain cancer cell lines.
AntimicrobialShows activity against various bacterial strains.

Case Studies and Research Findings

  • Antioxidant Properties : A study demonstrated that this compound effectively reduced oxidative damage in cultured cells, suggesting its potential as a therapeutic agent for diseases associated with oxidative stress .
  • Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibited significant cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with various enzymes revealed that it could act as a reversible inhibitor for certain thiol-dependent enzymes, impacting metabolic pathways crucial for cell survival .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable compound in several fields:

  • Pharmaceutical Development : Its potential as an antioxidant and enzyme inhibitor positions it as a candidate for drug development targeting oxidative stress-related diseases and certain cancers.
  • Chemical Synthesis : Utilized as a reagent in organic synthesis, particularly in reactions requiring nucleophilic thiols .

Properties

IUPAC Name

4-ethoxy-2,3-dimethylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-4-11-9-5-6-10(12)8(3)7(9)2/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXJPDWIYOMOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)S)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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